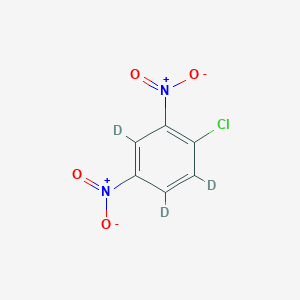
1-Chloro-2,4-dinitrobenzene-3,5,6-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 is a deuterated derivative of 1-chloro-2,4-dinitrobenzene. This compound is characterized by the presence of chlorine and nitro groups on a benzene ring, with deuterium atoms replacing hydrogen atoms at specific positions. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 can be synthesized through a multi-step process involving the nitration of chlorobenzene followed by the introduction of deuterium atoms. The nitration process typically involves the reaction of chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 1-chloro-2,4-dinitrobenzene is then subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The deuterium exchange step is often carried out using deuterium gas or deuterated solvents.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under basic conditions.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst is commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Major Products Formed
Substitution Reactions: Products include 2,4-dinitrophenol or 2,4-dinitroaniline.
Reduction Reactions: Products include 1-chloro-2,4-diaminobenzene.
Oxidation Reactions: Products include various oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is used to study enzyme kinetics and as a model substrate for various biochemical assays.
Medicine: It is used in research related to drug metabolism and detoxification processes.
Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-chloro-2,4-dinitrobenzene-3,5,6-D3 involves its interaction with cellular components. The compound can undergo conjugation with glutathione, forming 2,4-dinitrophenyl-S-glutathione. This conjugation reaction is catalyzed by glutathione S-transferase enzymes. The compound also acts as an irreversible inhibitor of human thioredoxin reductase, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
1-Chloro-2,4-dinitrobenzene-3,5,6-D3 can be compared with other similar compounds, such as:
1-Chloro-2,4-dinitrobenzene: The non-deuterated form, which has similar chemical properties but different isotopic composition.
2,4-Dinitrochlorobenzene: Another nitro-substituted chlorobenzene with similar reactivity but different substitution pattern.
1-Chloro-2,6-dinitrobenzene: A compound with nitro groups at different positions, leading to different chemical behavior.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and isotope effects in various chemical and biological processes.
Propiedades
Fórmula molecular |
C6H3ClN2O4 |
|---|---|
Peso molecular |
205.57 g/mol |
Nombre IUPAC |
1-chloro-2,3,5-trideuterio-4,6-dinitrobenzene |
InChI |
InChI=1S/C6H3ClN2O4/c7-5-2-1-4(8(10)11)3-6(5)9(12)13/h1-3H/i1D,2D,3D |
Clave InChI |
VYZAHLCBVHPDDF-CBYSEHNBSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])Cl)[2H] |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
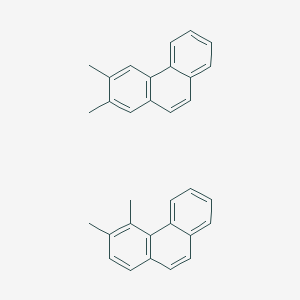
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
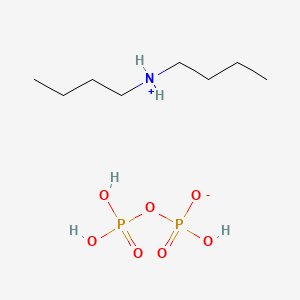
![[1,2,3,4-Tetrakis(methoxycarbonyl)-1,3-butadiene-1,4-diyl]palladium](/img/structure/B13822162.png)
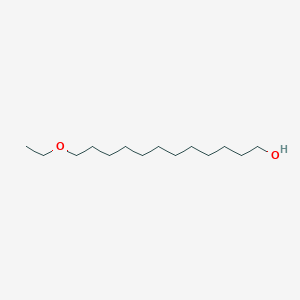
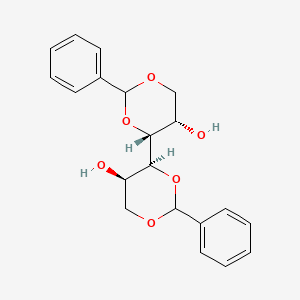
![3,4,5-trimethoxy-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B13822181.png)
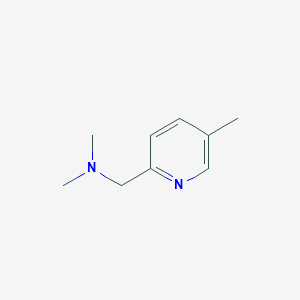
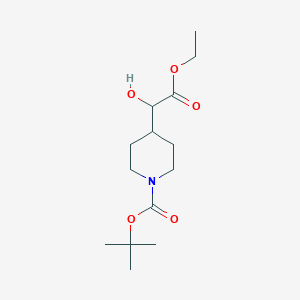

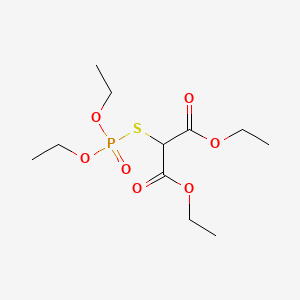
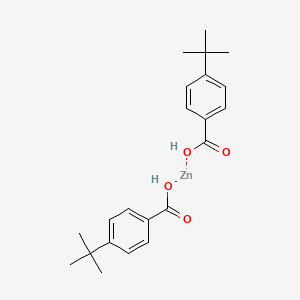
![N'-[(E)-1H-indol-3-ylmethylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B13822236.png)
